
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is an organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with a phenyl group and a nitrile group The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
作用機序
Target of Action
The primary targets of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These enzymes play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction can lead to changes in the enzyme’s activity, affecting the downstream cellular processes.
Biochemical Pathways
It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in various cellular processes, including cell survival, inflammation, and stress responses.
Result of Action
Some studies have suggested that the compound may exhibit potent inhibitory activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in cancer treatment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs can also influence the compound’s action through drug-drug interactions .
生化学分析
Biochemical Properties
Compounds with a similar 1,2,4-triazole structure have been associated with numerous biological activities, including cytotoxic effects against different cell lines, antibacterial, antifungal, anti-HIV, and anti-inflammatory activities .
Cellular Effects
Similar 1,2,4-triazole compounds have shown cytotoxic activities against different cell lines
準備方法
The synthesis of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylaniline and benzoyl chloride.
Formation of Hydrazine Derivative: 4-methylaniline is reacted with hydrazine to form N-(4-methylphenyl)hydrazinecarbothioamide.
Acylation: The hydrazine derivative undergoes acylation with benzoyl chloride to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: The acylated product is cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Alkylation: The triazole thiol is then alkylated using 2-bromoacetonitrile to yield this compound.
化学反応の分析
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Alkylation: The nitrile group can be alkylated to form more complex derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar compounds to 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile include:
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound has a thiol group instead of a nitrile group.
2-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile: This compound has a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXMSMLSUDUAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2956475.png)
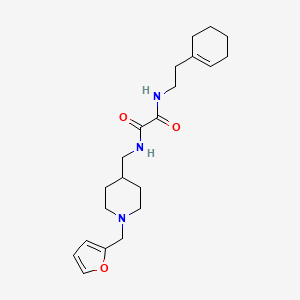
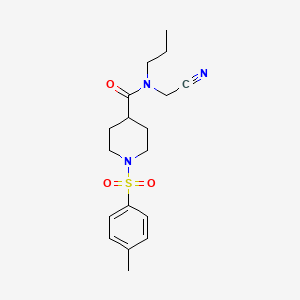
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2956478.png)
![N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2956479.png)
![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)
![1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2956482.png)
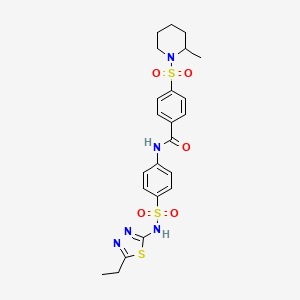
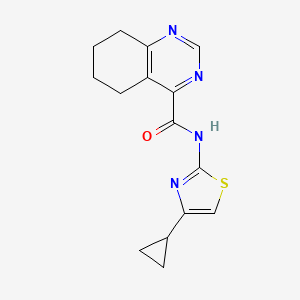
![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)
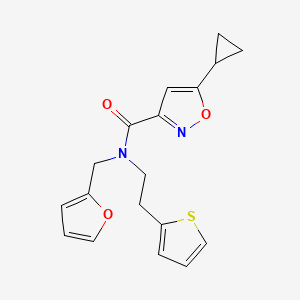
![1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2956490.png)


